molecular formula C15H13NO2 B3026850 (Z)-N-(4-Hydroxystyryl)benzamide CAS No. 115722-47-9

(Z)-N-(4-Hydroxystyryl)benzamide

Cat. No.: B3026850
CAS No.: 115722-47-9
M. Wt: 239.27 g/mol
InChI Key: XIFPGWOLWYGQOR-KHPPLWFESA-N
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Description

(Z)-N-(4-Hydroxystyryl)benzamide (CAS 115722-47-9) is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This benzamide analogue is a subject of interest in pharmacological research, particularly in the development of novel chemotherapeutic agents. Studies on similar 4-hydroxybenzamide structures have shown that these compounds can act as potent inhibitors of key biological targets, including Histone Deacetylase II (HDAC II), Janus kinase 2 (JAK2), and the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell growth and survival pathways in malignancy solid tumors . The styryl moiety in its structure is a key feature also found in other bioactive molecules; for instance, related styryl-isatin derivatives have been characterized as reversible inhibitors of monoamine oxidase (MAO) and demonstrate potent antioxidant activity . Furthermore, next-generation benzamide-based compounds are being investigated for their potent antistaphylococcal activity, functioning as FtsZ inhibitors that disrupt bacterial cell division and show efficacy against drug-resistant strains like MRSA . Researchers value this compound as a versatile scaffold for designing and synthesizing novel multi-target therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPGWOLWYGQOR-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=C\C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Hydroxystyryl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzaldehyde and aniline derivatives.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with the aniline derivative in the presence of a base to form the styrylbenzamide.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Hydroxystyryl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The styryl double bond can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a benzaldehyde or benzoic acid derivative.

    Reduction: Formation of a saturated benzamide derivative.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Hydroxystyryl)benzamide depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-4-nitrobenzamide

  • Structural Features : Replaces the styryl group with a nitro-substituted benzamide. The molecule exhibits ~90% planarity, with a dihedral angle of 2.31° between aromatic rings, stabilized by N–H···O and O–H···O hydrogen bonds .
  • Synthesis: Prepared via amide coupling between 4-aminophenol and 4-nitrobenzoyl chloride in tetrachloromethane .
  • Properties : High thermal oxidation stability (>300°C), mechanical strength, and electrical insulation, making it suitable for high-performance polymers .
  • Applications : Primarily used in polyimide materials for industrial applications .

trans-N-(4-Hydroxystyryl)benzamide

  • Structural Features : The E-isomer of the target compound, differing in the spatial arrangement of the styryl group .
  • Synthesis : Co-isolated with the Z-isomer during natural product extraction .
  • Properties : Expected to exhibit distinct solubility and bioactivity due to stereochemical differences, though comparative data are lacking in the literature .

(Z)-N-5-(Benzylidene)-2-N-Benzamide-3-methyl-6-oxo-1,2,4-triazine Derivatives

  • Structural Features : Incorporates a triazine ring and benzylidene substituents, with a Z-configured benzamide side chain .
  • Synthesis : Synthesized via one-pot cyclocondensation using ionic liquid catalysts .

Schiff Base Benzanilides (e.g., Schiff Base I and II)

  • Structural Features : Contain hydroxyl and methoxy substituents on benzylidene moieties, forming conjugated Schiff base systems .
  • Properties : Demonstrated antioxidant and antibacterial activities in vitro, likely due to radical scavenging and metal chelation .

N-(4-Methoxyphenethyl)benzamide

  • Structural Features : Substitutes the hydroxystyryl group with a methoxyphenethyl chain, increasing lipophilicity .
  • Properties : Methoxy groups enhance membrane permeability compared to polar hydroxyl groups, influencing pharmacokinetics .

Comparative Data Table

Compound Structural Highlights Synthesis Method Key Properties Applications
(Z)-N-(4-Hydroxystyryl)benzamide Z-configuration, hydroxystyryl Plant extraction Antimicrobial, antioxidant (proposed) Herbal medicine
N-(4-Hydroxyphenyl)-4-nitrobenzamide Nitro group, planar structure Amide coupling Thermal stability (>300°C), H-bonding Polymer engineering
trans-N-(4-Hydroxystyryl)benzamide E-configuration, hydroxystyryl Plant extraction Stereochemical-dependent bioactivity Pharmaceutical research
(Z)-N-5-Benzylidene triazines Triazine core, benzylidene groups Cyclocondensation Ligand for coordination complexes Catalysis, drug design
Schiff base benzanilides Hydroxy/methoxy Schiff bases Condensation reactions Antioxidant, antibacterial Biomedical applications
N-(4-Methoxyphenethyl)benzamide Methoxyphenethyl chain Synthetic modification Enhanced lipophilicity Drug development

Key Research Findings

  • Thermal Stability : N-(4-Hydroxyphenyl)-4-nitrobenzamide outperforms styryl-containing analogs in thermal resilience, attributed to strong intermolecular hydrogen bonds .
  • Synthetic Flexibility : Triazine and Schiff base derivatives highlight the versatility of benzamide scaffolds in generating diverse functional materials .

Q & A

Q. What are the established methods for synthesizing and isolating (Z)-N-(4-Hydroxystyryl)benzamide from natural sources?

The compound is isolated from Houttuynia cordata via chloroform extraction followed by high-performance liquid chromatography (HPLC). The stereoisomeric separation (Z vs. E) requires chiral stationary phases or derivatization agents to enhance resolution. Structural confirmation is achieved through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^{13}C NMR to assign stereochemistry and confirm hydroxyl/styryl group positions.
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and ORTEP-3 for visualization. Asymmetric unit analysis and hydrogen-bonding networks are critical for validating molecular packing .
  • IR spectroscopy : Identifies amide (C=O stretch at ~1650 cm1^{-1}) and hydroxyl (broad peak at ~3200 cm1^{-1}) functional groups .

Q. How can researchers distinguish the Z-isomer from the E-isomer experimentally?

Use NOESY NMR to detect spatial proximity between the hydroxystyryl proton and the benzamide aromatic protons, which is unique to the Z-configuration. Alternatively, HPLC with a chiral column can separate isomers based on retention time differences under optimized mobile-phase conditions .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the Z-isomer in high yield?

A palladium-catalyzed hydroamidation protocol using terminal alkynes and deuterated benzamides under anhydrous conditions achieves >90% Z-selectivity. Key parameters include:

  • Catalyst: Pd(OAc)2_2 with triethylamine as a base.
  • Solvent: Tetrahydrofuran (THF) at 60°C for 24 hours.
  • Quenching with deuterated water to preserve stereochemistry .

Q. How can computational modeling elucidate the compound’s mechanism of action as an HDAC inhibitor?

Molecular docking (e.g., AutoDock Vina) using HDAC8 crystal structures (PDB: 1T69) identifies key interactions:

  • The hydroxystyryl group forms hydrogen bonds with Asp-101 and His-143.
  • Density functional theory (DFT) calculates electrostatic potential surfaces to optimize substituent effects on binding affinity .

Q. How should researchers address contradictions in reported cytotoxic activity (e.g., IC50_{50} variability)?

  • Assay standardization : Use MTT assays with consistent cell lines (e.g., HeLa) and exposure times (24–48 hours).
  • Data normalization : Compare results against reference compounds like hydroxyurea.
  • Statistical validation : Apply probit analysis (via SPSS or GraphPad) to calculate confidence intervals for IC50_{50} values .

Q. What crystallographic software and parameters are critical for resolving the compound’s crystal structure?

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for least-squares minimization, with R1_1 < 0.05 for high-resolution data.
  • Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams. Report torsion angles (e.g., C4-C7-C8-N9) to confirm Z-configuration .

Q. How do substituent modifications impact antioxidant efficacy in structure-activity relationship (SAR) studies?

  • Introduce electron-donating groups (e.g., -OCH3_3) at the 4-position of the benzamide to enhance radical scavenging (DPPH assay).
  • Compare Z vs. E isomers in ferric reducing antioxidant power (FRAP) assays; Z-isomers typically show 2–3× higher activity due to planar conformation .

Methodological Notes

  • Avoiding commercial bias : Prioritize peer-reviewed protocols over vendor-specific kits (e.g., PubChem data for physicochemical properties ).
  • Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw NMR spectra via institutional repositories.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-(4-Hydroxystyryl)benzamide
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